2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its bioactivity in cancer therapy. The structure features a p-tolyl group at position 1 and a 2-methylbenzamide substituent at position 5, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-13-7-9-15(10-8-13)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)16-6-4-3-5-14(16)2/h3-12H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYDVDHBFPQBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the p-tolyl group: This step often involves a substitution reaction where a suitable p-tolyl derivative is introduced.
Attachment of the benzamide moiety: This is usually done through amide bond formation, often using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[3,4-d]pyrimidine core exhibits reactivity at electrophilic positions. While the target compound lacks halogens, analogs with chloro or ethoxy groups demonstrate substitution patterns:
Example: Under nitrating conditions, electron-deficient positions on the pyrimidine ring undergo nitration, similar to observations in pyrazolo[3,4-d]pyrimidine esters .
Hydrolysis Reactions
The benzamide moiety and 4-oxo group are susceptible to hydrolysis:
Hydrolysis of the amide bond proceeds via acid-catalyzed cleavage, yielding 2-methylbenzoic acid and a free amine intermediate.
Oxidation Reactions
The methyl group on the benzamide and the pyrimidine core are oxidation targets:
| Substrate | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 2-Methylbenzamide | KMnO₄/H₂SO₄, 100°C | 2-Carboxybenzamide | |
| Pyrimidine ring | H₂O₂/AcOH, 50°C | N-Oxide derivatives at N2 or N3 positions |
Oxidation of the methyl group to a carboxylic acid is thermodynamically favored due to conjugation with the aromatic ring.
Electrophilic Aromatic Substitution
The p-tolyl group directs electrophiles to para/ortho positions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 2h | Bromination at para position of p-tolyl group | |
| Ac₂O/H₂SO₄ | 80°C, 4h | Acetylation of pyrimidine NH (if present) |
Bromination occurs preferentially on the p-tolyl aromatic ring rather than the electron-deficient pyrimidine core .
Coupling and Functionalization Reactions
The amide nitrogen and pyrimidine ring participate in cross-coupling:
Coupling reactions require prior halogenation (e.g., bromination) of the pyrimidine ring .
Stability and Degradation Pathways
Key stability observations :
-
Photolysis : Degrades under UV light (λ = 254 nm) via radical-mediated cleavage of the pyrimidine ring.
-
Thermal decomposition : Above 200°C, the amide bond breaks, releasing CO and NH₃.
Scientific Research Applications
Case Studies
Recent research has highlighted the efficacy of this compound in preclinical models:
- Study on Lung Cancer : In vitro assays demonstrated that 2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide significantly reduced cell viability in A-549 cells compared to controls, showcasing its potential as a targeted therapy for lung cancer.
- Breast Cancer Research : Another study indicated that derivatives of this compound showed enhanced activity against MCF-7 breast cancer cells, suggesting that structural modifications could further improve its therapeutic profile .
Cyclooxygenase Inhibition
The compound has been explored for its inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes and cancer progression. It was found to have a higher potency than traditional non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for developing new anti-inflammatory therapies .
Kinase Inhibition
In addition to COX inhibition, the compound has shown effectiveness as a RET kinase inhibitor. This is particularly relevant in the context of certain cancers where RET mutations drive tumorigenesis. The compound's ability to inhibit RET kinase activity was validated through ELISA-based assays, demonstrating its potential in targeted cancer therapies .
Antioxidant Properties
Beyond its anticancer and anti-inflammatory applications, this compound exhibits antioxidant properties that could be beneficial in mitigating oxidative stress-related diseases. Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family possess significant radical-scavenging abilities, contributing to their therapeutic versatility .
Potential in Drug Development
Given the structural diversity and pharmacological potential of pyrazolo[3,4-d]pyrimidines, this compound serves as a valuable scaffold for further drug development. Its unique molecular structure allows for modifications that can enhance selectivity and reduce toxicity while maintaining efficacy against various targets.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[3,4-d]pyrimidine derivatives often differ in substituents at positions 1, 3, and 5, which critically modulate their biological activity:
Table 1: Structural and Functional Comparison of Key Compounds
Key Observations :
- Substituent Diversity: The target compound’s 2-methylbenzamide group distinguishes it from urea derivatives (e.g., Mishra et al.) and quinoline-containing analogs (e.g., Compound 3a).
- Electron-Withdrawing Groups : Fluorine substituents in Example 53 () likely enhance metabolic stability and binding affinity compared to the target’s methyl and p-tolyl groups .
- Isomerization Effects : highlights that pyrazolo-triazolo-pyrimidine isomers (e.g., compounds 6–9) exhibit distinct stability and reactivity, suggesting that stereoelectronic properties in the target compound’s pyrimidine ring could impact its bioactivity .
Biological Activity
2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O2. The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a p-tolyl group and an amide moiety. This unique structural arrangement contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 342.36 g/mol |
| Structure | Chemical Structure |
The mechanism of action for this compound involves its role as a kinase inhibitor , where it interacts with specific molecular targets by binding to the ATP-binding site of kinases. This inhibition affects downstream signaling pathways critical for cell proliferation and survival, making it a candidate for cancer therapy .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines. For instance, it demonstrated an IC50 value of 0.00803 µM against the A-549 lung cancer cell line, indicating potent anticancer properties.
- Enzymatic Inhibition : Its ability to inhibit specific kinases suggests potential applications in treating diseases characterized by abnormal kinase activity, such as cancer and inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest:
- Anticancer Efficacy : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .
- Kinase Inhibition : Research on related compounds indicated that they effectively inhibited RET kinase activity, which is crucial in several cancers. This suggests that our compound may also possess similar inhibitory effects on specific kinases involved in tumor growth .
- SAR Studies : Structure-activity relationship (SAR) studies have shown that modifications in the pyrazolo[3,4-d]pyrimidine structure can enhance biological activity. For example, substitutions at various positions on the pyrazole ring have been linked to increased potency against specific targets .
Q & A
Q. What are the standard synthetic routes for 2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Core Formation : Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of aminopyrazole precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
Substituent Introduction : Introduce the p-tolyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reaction) .
Benzamide Coupling : React the intermediate with 2-methylbenzoyl chloride using a base like triethylamine in dichloromethane .
- Critical Conditions :
- Temperature control (60–100°C for cyclization) .
- Catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm proton environments and substituent connectivity .
- Mass Spectrometry (HRMS/ESI-MS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal diffraction resolves bond lengths/angles and confirms stereochemistry .
- FT-IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Advanced Questions
Q. How can researchers optimize the synthetic yield of this compound using modern catalytic systems or solvent engineering?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd₂(dba)₃) with ligands (XPhos) to enhance cross-coupling efficiency .
- Solvent Engineering : Replace traditional solvents with ionic liquids or switch to microwave-assisted synthesis in DMF to reduce reaction time .
- Flow Chemistry : Implement continuous flow reactors for precise temperature control and scalability, improving yield by 15–20% .
- Byproduct Analysis : Use HPLC-MS to identify impurities and adjust stoichiometry .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives to enhance target selectivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 2-methylbenzamide with trifluoromethyl or ethoxy groups) and test bioactivity .
- Biological Assays : Screen analogs against kinase panels (e.g., EGFR, VEGFR) using IC₅₀ determinations .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to ATP-binding pockets .
- Data Correlation : Use QSAR models to link electronic (Hammett constants) or steric parameters (Taft indices) with activity trends .
Q. Example SAR Table :
| Substituent (R) | Biological Activity (IC₅₀) | Target Kinase | Source |
|---|---|---|---|
| 2-methylbenzamide | 50 nM | EGFR | |
| 4-(trifluoromethyl)benzamide | 12 nM | VEGFR2 | |
| 2-ethoxybenzamide | 180 nM | CDK2 |
Q. How should contradictory data regarding the compound's biological activity across different cell lines be methodologically addressed?
- Methodological Answer :
- Assay Standardization : Replicate experiments under uniform conditions (e.g., cell passage number, serum concentration) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out pharmacokinetic variability .
- Pathway Analysis : Employ RNA-seq or phosphoproteomics to compare downstream signaling (e.g., apoptosis vs. proliferation) in discrepant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
